Lipophilicity (XLogP3-AA): Target Compound is 0.9–1.9 Log Units More Lipophilic Than Closest Analogs
The target compound exhibits a computed XLogP3-AA of 2.5, substantially higher than the 2,5-dimethyl analog (1.6), the 2-fluoro analog (0.9), and the 4-cyano analog (0.6) [1][2][3][4]. This ~0.9–1.9 log-unit difference predicts measurably higher passive membrane permeability and altered plasma protein binding, which can shift both apparent biochemical potency and whole-cell activity in kinase inhibitor assays [5].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2,5-Dimethyl analog: 1.6; 2-Fluoro analog: 0.9; 4-Cyano analog: 0.6 |
| Quantified Difference | ΔLogP = +0.9 to +1.9 vs. comparators |
| Conditions | Computed by XLogP3 3.0 (PubChem release); consistent computational method applied across all compounds [1][2][3][4]. |
Why This Matters
For cell-based screening, the higher LogP of the target compound may translate into greater intracellular exposure at equal extracellular concentrations, an important consideration when interpreting apparent IC50 values or when selecting a chemical probe for phenotypic assays.
- [1] PubChem Compound CID 91629177. 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034234-89-2 (accessed 2026-04-29). View Source
- [2] PubChem Compound CID 91629169. 2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034584-43-3 (accessed 2026-04-29). View Source
- [3] PubChem Compound CID 91629172. 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034584-49-9 (accessed 2026-04-29). View Source
- [4] PubChem Compound CID 91629183. 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034475-35-7 (accessed 2026-04-29). View Source
- [5] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
